5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine
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Overview
Description
5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of chlorine and trifluoromethyl groups, which contribute to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine typically involves the reaction of 2-aminothiazole with suitable chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) under microwave irradiation to produce the desired dichloro derivative . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiourea, and azides.
Oxidation and Reduction Reactions: The compound can participate in oxidative dehydrogenation and reduction reactions, often involving catalysts like copper or zinc.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiourea, and azides, typically under mild to moderate temperatures.
Oxidation Reactions: Catalysts such as copper or zinc are used, often under aerobic conditions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: Compounds with altered oxidation states, often leading to the formation of new heterocyclic structures.
Scientific Research Applications
5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer properties, particularly in the development of new therapeutic agents.
Biological Research: It is used in studies investigating its effects on various biological pathways and cellular processes.
Industrial Applications: The compound serves as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer activity.
Comparison with Similar Compounds
Thiazolo[5,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with comparable pharmacological properties.
Uniqueness: 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its lipophilicity and pharmacokinetic properties. This makes it a valuable scaffold for designing new therapeutic agents with improved efficacy and selectivity .
Properties
Molecular Formula |
C6Cl2F3N3S |
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Molecular Weight |
274.05 g/mol |
IUPAC Name |
5,7-dichloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6Cl2F3N3S/c7-2-1-3(14-5(8)13-2)15-4(12-1)6(9,10)11 |
InChI Key |
PBSMAVYKRUJSDE-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1Cl)Cl)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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